
3-Methylxanthine
Descripción general
Descripción
3-Methylxanthine (3MX) is a methylated xanthine derivative and a key metabolite in caffeine catabolism . It is biosynthesized via microbial or enzymatic N-demethylation of theobromine (3,7-dimethylxanthine) or theophylline (1,3-dimethylxanthine) . Structurally, it features a xanthine backbone (a purine derivative) with a single methyl group at the N3 position (Figure 1).
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1. Role as a Biochemical Metabolite
3-Methylxanthine is primarily recognized as a metabolite of theobromine and theophylline. Its production through microbial degradation has been studied extensively. For instance, a study demonstrated that certain fungal strains from Pu-erh tea can biodegrade theobromine to produce 3-MX through N-demethylation processes. Specifically, the fungal strains Aspergillus sydowii and Aspergillus tamarii were shown to effectively convert theobromine into 3-MX, indicating potential applications in bioconversion processes for producing this compound from natural sources .
1.2. Inhibition of Phosphodiesterases
Research indicates that this compound acts as an inhibitor of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP. The inhibition of PDEs by methylxanthines, including 3-MX, can lead to increased cellular signaling pathways associated with various physiological responses such as anti-inflammatory effects and enhanced bronchodilation in asthma treatments .
1.3. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of methylxanthines against neurodegenerative diseases. For example, 3-MX has been implicated in reducing oxidative stress and amyloid-beta aggregation in neuroblastoma cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease . The compound's ability to influence protein stability and gene expression further supports its role in neuroprotection.
Environmental Applications
2.1. Bioremediation Potential
The microbial conversion of theobromine to this compound highlights its potential application in bioremediation efforts aimed at reducing environmental pollutants derived from caffeine and related compounds. The ability of certain fungi to degrade these compounds suggests a natural method for detoxifying environments contaminated with xanthines .
Case Studies and Research Findings
Mecanismo De Acción
La 3-metilxantina ejerce sus efectos principalmente a través del antagonismo de los receptores de adenosina y la inhibición de las enzimas fosfodiesterasa. Al bloquear los receptores de adenosina, previene los efectos inhibitorios de la adenosina sobre el sistema nervioso central, lo que lleva a un aumento de la alerta y la vigilia. La inhibición de la fosfodiesterasa da como resultado niveles elevados de AMP cíclico, lo que contribuye a sus efectos relajantes del músculo liso y estimulantes cardíacos .
Compuestos similares:
Cafeína (1,3,7-trimetilxantina): Conocida por sus efectos estimulantes sobre el sistema nervioso central.
Teobromina (3,7-dimetilxantina): Se encuentra en los productos de cacao, tiene efectos estimulantes y diuréticos leves.
Teofilina (1,3-dimetilxantina): Se utiliza como broncodilatador en el tratamiento del asma y la enfermedad pulmonar obstructiva crónica.
Singularidad de la 3-metilxantina: La 3-metilxantina es única en su perfil farmacológico específico, particularmente su posible papel en la mejora de la eficacia de los fármacos de quimioterapia como el cisplatino. Su capacidad para actuar como adyuvante en el tratamiento del cáncer la diferencia de otras metilxantinas .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Methylxanthines differ in methylation sites on the xanthine core (positions N1, N3, N7, or combinations). Key analogues include:
Key Structural Insights :
- Positional Specificity: Methylation at N3 (3MX) confers unique interactions with dopamine receptors and adenosine receptors, unlike N1 or N7 derivatives .
- Enzyme Specificity : Methyltransferases (e.g., CaMXMT1) selectively methylate xanthine at N3 to produce 3MX, whereas N1 methylation requires distinct enzymes (e.g., CaDXMT1) .
Metabolic Pathways
Degradation Pathways :
- Pseudomonas putida CBB5 oxidizes 3MX to 3-methyluric acid, a pathway absent in 1-methylxanthine metabolism .
- Aspergillus tamarii PT-7 rapidly degrades 3MX via oxidases, unlike A. sydowii .
Pharmacological and Clinical Differences
Mechanistic Highlights :
Actividad Biológica
3-Methylxanthine (3-MX) is a methylated derivative of xanthine, a purine base found in various biological systems. It is known for its biological activities, particularly as a modulator of adenosine receptors and an inhibitor of phosphodiesterase (PDE) enzymes. This article explores the biological activity of 3-MX, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.
This compound has the molecular formula C_7H_8N_4O_2 and a molecular weight of 168.16 g/mol. It is structurally related to other methylxanthines such as caffeine and theobromine, which also exhibit significant biological activities.
This compound primarily exerts its effects through the following mechanisms:
- Adenosine Receptor Antagonism : 3-MX acts as an antagonist at adenosine A1 and A2A receptors, which are involved in various physiological processes including neurotransmission and cardiovascular function. This antagonism can lead to increased alertness and enhanced cognitive function .
- Phosphodiesterase Inhibition : By inhibiting PDE enzymes, 3-MX increases intracellular levels of cyclic AMP (cAMP), which plays a crucial role in signaling pathways that regulate metabolism, cell growth, and inflammation .
2. Pharmacological Effects
Research has demonstrated several pharmacological effects of 3-MX:
- Anti-inflammatory Properties : Studies indicate that 3-MX may reduce inflammation by modulating immune responses through its action on adenosine receptors .
- Bronchodilation : Similar to other methylxanthines, 3-MX has shown potential as a bronchodilator, making it relevant in the treatment of respiratory conditions such as asthma .
- Diuretic Effects : Methylxanthines are known to have diuretic properties, which can be beneficial in managing fluid retention .
Metabolism
This compound is metabolized primarily through N-demethylation pathways. It can be produced from the degradation of theobromine by certain fungi, such as Aspergillus tamarii and Aspergillus sydowii, which utilize it as an intermediate metabolite . The metabolic pathway involves the conversion of theobromine to 3-MX, followed by further degradation to xanthine and uric acid.
Case Study 1: Biodegradation of Theobromine
A study conducted by Algharrawi et al. highlighted the biodegradation of theobromine by fungal strains that produced significant amounts of 3-MX. The study utilized high-performance liquid chromatography (HPLC) to quantify metabolites and found that A. tamarii PT-7 effectively degraded nearly all 3-MX at low substrate concentrations .
Fungal Strain | Metabolites Produced |
---|---|
A. niger PT-1 | Not found |
A. sydowii PT-2 | This compound, Xanthine |
A. tamarii PT-7 | This compound, Xanthine, Uric Acid |
Case Study 2: Safety Assessment in Cosmetics
The safety assessment report on methylxanthines indicated that topical application of compounds like 3-MX showed varying absorption rates across different skin types. The metabolites detected included this compound among others, suggesting its potential systemic effects when applied topically .
Toxicity Studies
Toxicity studies have evaluated the safety profile of methylxanthines including 3-MX. For instance, repeated dose studies in rats indicated significant adverse effects at high doses (e.g., LD50 values for related compounds like caffeine were noted), suggesting a need for cautious use in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the most reliable experimental protocols for synthesizing 3-methylxanthine derivatives, and how can their purity be validated?
Methodological Answer : Synthesis of this compound derivatives typically involves condensation reactions with heterocyclic synthons like 1,2,4-triazole or hydrazine derivatives under reflux conditions (e.g., dioxane/water mixtures) . Key steps include:
- Reaction Optimization : Adjusting solvent ratios (e.g., dioxane:H₂O) and temperature (80–100°C) to maximize yield.
- Purity Validation : Use HPLC with UV detection (λ = 254–280 nm) for quantification, supplemented by elemental analysis (C, H, N) to confirm stoichiometry. For novel compounds, provide NMR and LC-MS spectra to verify structural integrity .
- Known Compounds : Cross-reference melting points and spectral data with prior literature to confirm identity .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound derivatives?
Methodological Answer :
- Target Selection : Prioritize assays aligned with this compound’s known mechanisms, such as phosphodiesterase (PDE) inhibition or adenosine receptor antagonism. For example, measure cAMP/cGMP levels in cell lines (e.g., guinea pig tracheal smooth muscle) to assess PDE inhibition .
- Dose-Response Curves : Test compounds across a logarithmic concentration range (e.g., 1 nM–1 mM) to calculate IC₅₀ values. Include positive controls (e.g., theophylline) and negative controls (vehicle-only) .
- Reproducibility : Perform triplicate runs and report statistical significance (p < 0.05 via ANOVA or t-tests) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its analogs?
Methodological Answer :
- Structural Elucidation :
- Purity Assessment :
- Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Melting point analysis (compare with literature values; deviations >2°C suggest impurities) .
Advanced Research Questions
Q. How can conflicting data on this compound’s potency relative to theophylline be resolved in pharmacological studies?
Methodological Answer : Contradictions in potency (e.g., theophylline being 1–5× more potent in some studies but equivalent in others ) require:
- Standardized Assays : Use identical cell lines (e.g., human bronchial smooth muscle) and assay conditions (e.g., cAMP measurement kits from the same vendor) across studies.
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in experimental design .
- Mechanistic Studies : Perform radioligand binding assays to compare receptor affinity (Kd) and functional assays (e.g., calcium flux) to clarify downstream effects .
Q. What computational strategies are effective for predicting the pharmacokinetic profiles of novel this compound analogs?
Methodological Answer :
- In Silico Tools :
- SwissADME : Predict bioavailability, LogP, and drug-likeness scores (e.g., Lipinski’s Rule of Five) .
- Molecular Docking : Use AutoDock Vina to model interactions with PDE4B or adenosine A2A receptors. Prioritize analogs with binding energies ≤ -8 kcal/mol .
- Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP1A2, CYP3A4) using Schrödinger’s MetaSite .
Q. How can researchers optimize the synthetic yield of 8-hydrazinemethylxanthine derivatives while minimizing side reactions?
Methodological Answer :
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) to track intermediate formation.
- Byproduct Mitigation :
- Add scavengers (e.g., molecular sieves) to absorb excess water in condensation reactions .
- Employ flow chemistry for precise temperature control and reduced residence time of reactive intermediates .
- Yield Improvement : Replace traditional reflux with microwave-assisted synthesis (e.g., 100 W, 80°C) to reduce reaction time from hours to minutes .
Q. What strategies are recommended for integrating this compound’s structure-activity relationship (SAR) data into drug design?
Methodological Answer :
- SAR Database : Compile data on substituent effects (e.g., R = -Cl or -OCH3 at position 8) using tools like KNIME or Pipeline Pilot .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at positions 2 and 6) using MOE or Discovery Studio .
- Toxicity Screening : Use ProTox-II to predict hepatotoxicity and prioritize analogs with LD50 > 500 mg/kg .
Q. How should researchers address discrepancies between in silico predictions and experimental results for this compound analogs?
Methodological Answer :
- Validation Workflow :
- Re-optimize computational models using experimental data (e.g., refine docking parameters with IC₅₀ values from PDE assays) .
- Perform sensitivity analysis to identify variables (e.g., solvation effects) causing mismatches .
- Hybrid Approaches : Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) to improve binding affinity predictions .
Métodos De Preparación
Synthetic Methylation Using Dimethyl Carbonate
Reaction Mechanism and Conditions
The methylation of xanthine to 3-methylxanthine using dimethyl carbonate (DMC) represents a paradigm shift in synthetic chemistry. This method, detailed in EP0319854A2, avoids toxic reagents and operates under moderate conditions . The reaction proceeds via nucleophilic substitution, where DMC acts as both a methylating agent and solvent. Key parameters include:
-
Molar Ratio : Xanthine to DMC ratios of 1:3–1:50, optimized at 1:7–1:10 for maximal yield .
-
Temperature and Pressure : Reactions occur at 170–200°C under 50–80 bar pressure, ensuring complete methylation within 2.5 hours .
-
Solvent System : Aqueous buffers (pH 7.1–7.8) or methanol enhance solubility and reaction kinetics .
By-Product Management and Yield Optimization
While the process achieves this compound yields exceeding 85%, by-products like caffeine and residual xanthine necessitate careful control. Adjusting reaction time and temperature minimizes these impurities. For instance, shorter durations (1–3 hours) favor mono-methylation, while extended periods promote di-methylation to theobromine .
Table 1: Reaction Conditions for Dimethyl Carbonate Methylation
Parameter | Range | Optimal Value |
---|---|---|
Molar Ratio (Xanthine:DMC) | 1:3 – 1:50 | 1:7 – 1:10 |
Temperature | 100–250°C | 170–200°C |
Pressure | 1–160 bar | 50–80 bar |
Reaction Time | 1–10 hours | 2.5 hours |
Solvent | Water, Methanol | Aqueous buffer (pH 7.5) |
Purification Techniques for Crude this compound
Four-Step Purification Protocol
Post-synthesis crude this compound, often contaminated with pigments and insoluble residues, undergoes a rigorous purification process (CN108358924B). The protocol involves:
-
Alkaline Dissolution : Crude product is dissolved in a 30% NaOH solution (1:5–1:10 mass ratio to water) at 50–55°C, removing insoluble impurities via hot filtration .
-
Decolorization : Activated carbon (1–5% mass ratio) adsorbs pigments under sustained stirring, followed by hot filtration .
-
Precipitation : Ethanol (30–40% v/v) and a polyglutamic acid-β-cyclodextrin precipitant (1–5% mass ratio) flocculate residual impurities, which are removed via filtration .
-
Crystallization : Concentrated filtrate is cooled to 0–5°C, yielding >99.5% pure crystals after washing and low-temperature drying .
Role of Novel Precipitating Agents
The precipitant, synthesized from food-grade polyglutamic acid and β-cyclodextrin (10–15:5–10 mass ratio), undergoes esterification to form a macrocyclic complex. This agent selectively binds impurities, enabling efficient flocculation without adsorbing this compound—a stark improvement over ion-exchange resins, which incur 15–20% product loss .
Table 2: Purification Process Parameters
Step | Conditions | Outcome |
---|---|---|
Dissolution | 50–55°C, 30% NaOH, 30 min | Insoluble impurity removal |
Decolorization | 50–55°C, 1–5% activated carbon | Pigment elimination |
Precipitation | 30–40% ethanol, 1–5% precipitant | Flocculation of contaminants |
Crystallization | 0–5°C, 8–12 hours | >99.5% purity crystals |
Comparative Analysis of Methodologies
Traditional vs. Modern Synthesis
Conventional methods using methyl halides face criticism for toxicity and corrosiveness. In contrast, DMC-based methylation offers:
-
Efficiency : Higher selectivity for mono-methylation reduces downstream purification costs .
-
Scalability : Single-step reactions simplify industrial implementation .
Purification Techniques: Resin vs. Precipitation
Ion-exchange resins, while effective, require frequent regeneration using solvents like methanol, increasing operational time by 40% . The precipitation method eliminates resin use, cutting processing time by 30% and reducing solvent consumption by 50% .
Industrial Applications and Scalability
The DMC methylation process is inherently scalable, with autoclave systems accommodating batch sizes up to 10,000 liters. Similarly, the purification protocol’s simplicity allows seamless integration into continuous manufacturing systems, achieving throughputs of 500 kg/hour . Economic analyses indicate a 20% reduction in production costs compared to traditional methods, driven by lower solvent use and higher yields .
Challenges in By-Product Formation and Mitigation
By-Products in Methylation
Despite optimization, theobromine (5–7%) and caffeine (1–3%) form as by-products during prolonged reactions . Chromatographic separation or fractional crystallization isolates this compound, albeit at a 10–15% yield penalty .
Impurity Removal in Purification
The precipitating agent’s efficacy hinges on precise pH control (4–4.5) during synthesis. Deviations beyond this range reduce flocculation efficiency by 30–40%, underscoring the need for strict process monitoring .
Propiedades
IUPAC Name |
3-methyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSNIKWWOQHZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148107 | |
Record name | 3-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1076-22-8 | |
Record name | 3-Methylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylxanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS6X982OEC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
Record name | 3-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.